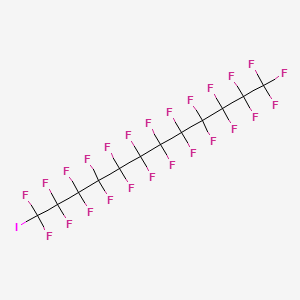

Perfluorododecyl iodide

Description

Significance of Perfluorododecyl Iodide in Contemporary Chemical Science

The importance of this compound in modern chemical science stems from its role as a versatile building block for the synthesis of highly fluorinated materials. These materials are sought after for their exceptional thermal stability, chemical inertness, and unique surface properties, including hydrophobicity and oleophobicity. The presence of the carbon-iodine bond provides a reactive site for further chemical modifications, allowing for its incorporation into a wide array of molecular architectures and functional materials. This has made it a compound of interest in the development of advanced polymers, surfactants, and surface coatings.

Scope of Academic Inquiry into this compound Systems

Academic research into this compound is multifaceted, spanning from fundamental studies of its synthesis and physical properties to its application in cutting-edge technologies. Key areas of investigation include the optimization of its synthesis through telomerization reactions, the characterization of its chemical and physical behavior, and its utilization in materials science. Notably, its application in forming self-assembled monolayers (SAMs) on various substrates is a vibrant area of research, with potential applications in microelectronics and nanotechnology. mdpi.comresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F25I/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYCUETVRCXUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059796 | |

| Record name | Pentacosafluoro-1-iodododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-60-8 | |

| Record name | Perfluorododecyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentacosafluoro-1-iodododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Perfluorododecyl Iodide

Established Synthetic Pathways for Perfluorododecyl Iodide and Related Perfluoroalkyl Iodides

The synthesis of this compound and other long-chain perfluoroalkyl iodides (PFAIs) is predominantly achieved through two main strategies: telomerization and halogen-exchange reactions.

Telomerization Processes in Perfluoroalkyl Iodide Synthesis

Telomerization is a crucial industrial process for manufacturing PFAIs. nih.gov This method involves the reaction of a "telogen," which is a shorter-chain perfluoroalkyl iodide, with a "taxogen," typically tetrafluoroethylene (B6358150) (TFE), to produce a mixture of longer-chain PFAIs. nih.govresearchgate.net The most commonly used telogen is pentafluoroethyl iodide (C₂F₅I). nih.govresearchgate.net The general reaction can be represented as:

C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)nI

This process yields a distribution of PFAIs with varying chain lengths, from which this compound can be separated. google.com For instance, a reaction of pentafluoroethyl iodide with tetrafluoroethylene can produce a mixture containing perfluorodecyl iodide and this compound, among other homologues. google.com

The telomerization reaction can be initiated by thermal means or by using chemical initiators. google.comgoogle.com Continuous processes in tubular reactors have been developed to control the distribution of telomers and reduce the formation of undesirable heavier products. google.com One patented method involves a stepped feed of tetrafluoroethylene to maintain a desired concentration profile along the reactor, thereby optimizing the yield of PFAIs with 4 to 12 carbon atoms. google.com Metal catalysts can also be employed to facilitate the telomerization reaction under milder conditions. google.com

The resulting PFAI mixture, often referred to as "Telomer A," serves as a key intermediate for producing a wide range of fluorotelomer-based products. nih.gov A subsequent reaction step can involve the insertion of ethylene (B1197577) to form fluorotelomer iodides (known as "Telomer B"), which are precursors to fluorotelomer alcohols and other derivatives. nih.govtaylorandfrancis.com

Table 1: Examples of Perfluoroalkyl Iodides Synthesized via Telomerization

| Product | Reactants | Process Highlights |

|---|---|---|

| Mixture of C₄-C₁₂ PFAIs | Pentafluoroethyl iodide, Tetrafluoroethylene | Continuous thermal telomerization in a tubular reactor with stepped TFE feed. google.com |

| Mixture of PFAIs including perfluorodecyl and this compound | Pentafluoroethyl iodide, Tetrafluoroethylene | Reaction catalyzed by iodine pentafluoride and antimony pentafluoride. google.com |

Halogen-Exchange Reactions for Perfluorinated Compounds

Halogen-exchange reactions provide an alternative route to perfluoroalkyl iodides, particularly when the corresponding perfluoroalkyl bromides or chlorides are more accessible. The Finkelstein reaction, a classic Sₙ2 reaction, is a common method for this transformation, where a chloroalkane or bromoalkane reacts with an alkali iodide in a polar solvent to yield the corresponding iodoalkane. manac-inc.co.jp

For perfluorinated systems, the reactivity of fluoroalkanes is generally low, making direct fluorine-iodine exchange with alkali iodides challenging. manac-inc.co.jp However, the use of iodotrimethylsilane (B154268) can facilitate the exchange of fluorine for iodine in fluoroalkanes, including tertiary ones, under moderate conditions. manac-inc.co.jp While direct application to perfluorododecyl fluoride (B91410) is not explicitly detailed in the provided results, this methodology represents a potential pathway.

More relevant to perfluoroalkyl iodide synthesis is the exchange of other halogens. For instance, perfluorinated precursors with bromine or chlorine can be converted to their iodide counterparts. A described method for synthesizing perfluorobutyl iodide involves the reaction of perfluoropentanoic acid with iodine in ethanol, catalyzed by an aluminate ionic liquid, to achieve halogen exchange. This highlights the potential for synthesizing a range of PFAIs, including this compound, from suitable perfluorinated carboxylic acid precursors or their derivatives.

Functionalization and Derivatization Strategies Utilizing this compound

This compound is a versatile building block for creating more complex fluorinated molecules due to the reactivity of the carbon-iodine bond. lookchem.com

Radical Addition Reactions Involving this compound

The C-I bond in perfluoroalkyl iodides is relatively weak and can undergo homolytic cleavage to generate a perfluoroalkyl radical. This radical species can then participate in various addition reactions, particularly with unsaturated compounds like alkenes and alkynes. nih.govresearchgate.net These reactions can be initiated by heat, light, or radical initiators.

For example, perfluoroalkyl iodides can add across the double bond of olefins in free radical-catalyzed reactions. acs.org This process has been utilized to synthesize a variety of functionalized perfluorinated compounds. The addition of perfluoroalkyl iodides to allyl monomers is another documented application of this chemistry. acs.org

A notable development is the activation of perfluoroalkyl iodides by simple inorganic bases like sodium butoxide or potassium hydroxide (B78521), which promotes the formation of perfluoroalkyl radicals under mild conditions without the need for photo- or transition metal catalysts. nih.gov These radicals can then participate in reactions such as the perfluoroalkylation of electron-rich π bonds. nih.gov For instance, the reaction of perfluoroalkyl iodides with terminal alkynes under these conditions yields iodoperfluoroalkylation products with good yield and regioselectivity. nih.gov

Nucleophilic Substitution and Coupling Reactions with this compound

The carbon atom attached to the iodine in this compound is electrophilic due to the strong electron-withdrawing effect of the perfluoroalkyl chain. libretexts.org This makes it susceptible to attack by nucleophiles in Sₙ2 reactions, where the iodide ion acts as a good leaving group. libretexts.org

This reactivity allows for the introduction of various functional groups. For example, this compound can be used to prepare 3,5-bis(perfluorodecyl)phenylboronic acid, which serves as a catalyst for amide condensation reactions. chemicalbook.comsigmaaldrich.com It is also a precursor for the synthesis of 3-(perfluorodecyl)prop-1-ene. chemicalbook.comsigmaaldrich.com

Coupling reactions involving perfluoroalkyl iodides have also been reported. Dimerization of perfluoroalkyl iodides can be achieved using a zinc/solvent system to yield perfluorinated dimers. researchgate.net This methodology has been applied to various chlorofluoro- and perfluoroalkyl iodides, suggesting its potential applicability to this compound. researchgate.net

Reaction Mechanisms in this compound Chemistry

The chemistry of this compound is largely dictated by the nature of the carbon-iodine bond.

In radical reactions , the process is initiated by the homolytic cleavage of the C-I bond to form a perfluoroalkyl radical. In base-promoted reactions, it is proposed that a halogen bond complex forms between the perfluoroalkyl iodide and the base, which facilitates the homolytic cleavage to generate the perfluoroalkyl radical and an iodine radical. nih.gov In photochemical reactions, light provides the energy for this bond cleavage. researchgate.net The resulting perfluoroalkyl radical can then add to an unsaturated substrate, propagating a radical chain reaction. nih.gov

Nucleophilic substitution reactions involving this compound are expected to proceed via an Sₙ2 mechanism. libretexts.org This involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the iodine leaving group (backside attack). libretexts.org This leads to an inversion of configuration at the carbon center if it is chiral. libretexts.org The rate of these reactions is dependent on the concentration of both the perfluoroalkyl iodide and the nucleophile. libretexts.org The strong electron-withdrawing nature of the perfluoroalkyl group enhances the electrophilicity of the carbon atom, making it a good substrate for such reactions.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₀F₂₁I |

| Tetrafluoroethylene (TFE) | C₂F₄ |

| Pentafluoroethyl iodide | C₂F₅I |

| Perfluoroalkyl iodide (PFAI) | RբI (where Rբ is a perfluoroalkyl group) |

| Fluorotelomer iodide | Rբ(CH₂)₂I |

| Fluorotelomer alcohol | Rբ(CH₂)₂OH |

| Iodotrimethylsilane | (CH₃)₃SiI |

| Perfluoropentanoic acid | C₄F₉COOH |

| Sodium butoxide | NaOC(CH₃)₃ |

| Potassium hydroxide | KOH |

| 3,5-bis(perfluorodecyl)phenylboronic acid | (C₁₀F₂₁)₂C₆H₃B(OH)₂ |

| 3-(perfluorodecyl)prop-1-ene | C₁₀F₂₁CH₂CH=CH₂ |

Mechanistic Studies of Addition Reactions

The addition of this compound to unsaturated compounds, such as alkenes and alkynes, is a key transformation in organofluorine chemistry. Mechanistic studies have revealed that these reactions often proceed through a radical pathway.

One proposed mechanism involves the activation of the perfluoroalkyl iodide by an inorganic base, such as potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa). This interaction is believed to form a halogen bonding complex, which facilitates the homolytic cleavage of the weak carbon-iodine bond. nih.gov This cleavage generates a perfluoroalkyl radical and an iodine radical, even under mild conditions. nih.gov

The resulting perfluoroalkyl radical can then add to the electron-rich π bond of an alkene or alkyne. nih.gov This addition typically follows a 1,2-addition process, leading to the formation of an iodoperfluoroalkylated product. nih.gov Studies have shown that this method can be highly regioselective, particularly when conducted in an aqueous medium. nih.gov The reaction tolerates a variety of functional groups, demonstrating its synthetic utility. nih.gov

The general mechanistic steps can be summarized as follows:

Activation: Formation of a halogen bond complex between the perfluoroalkyl iodide and a base. nih.gov

Homolysis: Cleavage of the C-I bond to produce a perfluoroalkyl radical and an iodine radical. nih.gov

Addition: The perfluoroalkyl radical adds across the double or triple bond of the substrate. nih.gov

This base-promoted activation provides a convenient and efficient alternative to traditional methods that often require expensive photo- or transition metal catalysts. nih.gov

Radical Initiation and Propagation in this compound Reactions

The initiation and propagation steps are fundamental to the radical chain reactions involving this compound. masterorganicchemistry.comlumenlearning.com

Initiation is the step where the initial radical species are formed. masterorganicchemistry.comlumenlearning.com In the context of this compound reactions, this is typically achieved through the homolytic cleavage of the C-I bond. acs.org This process can be initiated by various means:

Thermal or Photochemical Means: Heat or UV radiation can provide the energy required to break the relatively weak C-I bond, generating a perfluorododecyl radical and an iodine atom. lumenlearning.comacs.org

Chemical Initiators: Radical initiators like azobisisobutyronitrile (AIBN) or peroxides can be used. researchgate.netresearchgate.net For instance, AIBN decomposes upon heating to produce radicals that can abstract the iodine atom from this compound, thereby generating the perfluorododecyl radical. researchgate.net

Base-Promoted Homolysis: As mentioned previously, the interaction with bases like tBuONa or KOH can promote the homolysis of the C-I bond. nih.gov

Once the perfluorododecyl radical is generated, the propagation phase of the reaction begins. This phase consists of a series of steps where a radical reacts with a non-radical molecule to form a new radical, thus continuing the chain reaction. masterorganicchemistry.comyoutube.com In the addition reaction to an alkene, the propagation steps are as follows:

The perfluorododecyl radical adds to the alkene, forming a new carbon-centered radical intermediate. nih.govresearchgate.net

This new radical then reacts with another molecule of this compound, abstracting the iodine atom. This step forms the final addition product and regenerates a perfluorododecyl radical, which can then participate in another cycle of the chain reaction. researchgate.net

Table of Reaction Parameters for the Addition of Perfluoroalkyl Iodides to Alkenes nih.gov

| Entry | Alkene Substrate | Perfluoroalkyl Iodide | Base | Solvent | Yield (%) |

| 1 | 1-Octene | C4F9I | KOH | Water | 85 |

| 2 | Styrene | C6F13I | tBuONa | THF | 78 |

| 3 | N-Vinylphthalimide | C8F17I | KOH | Water | 92 |

| 4 | Methyl acrylate | C4F9I | KOH | Water | 65 |

Perfluorododecyl Iodide in Advanced Material Science and Surface Engineering

Self-Assembled Monolayers (SAMs) of Perfluorododecyl Iodide

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. arxiv.org The formation of SAMs using this compound is a result of the interplay between molecule-substrate and molecule-molecule interactions, which dictate the packing of the molecules on the surface. arxiv.orgrsc.org These monolayers are of particular interest due to their high fluorine content, which imparts ultralow surface energy, low surface friction, and the ability to modify the band gap of silicon. mdpi.comresearchgate.net

Formation Mechanisms of this compound SAMs

The formation of stable and compact SAMs of this compound is a complex process governed by specific intermolecular forces. arxiv.org The initial adsorption of the this compound molecules onto a substrate is primarily driven by halogen bonding, while dispersion forces play a crucial role in the subsequent stabilization and ordering of the monolayer. mdpi.comresearchgate.net

Halogen bonding is a non-covalent interaction that occurs between an electron-deficient halogen atom, such as the iodine in this compound, and an electron-rich species, like oxygen or nitrogen atoms on a substrate surface. mdpi.comresearchgate.net This interaction is believed to be the primary driving force for the initial adsorption of this compound molecules onto the substrate. mdpi.comresearchgate.net The electrophilic nature of the terminal iodine atom in the this compound molecule facilitates the donation of electron density from nucleophilic atoms on the substrate, leading to the formation of a halogen bond. arxiv.org Evidence from density functional theory (DFT) calculations on silicon nitride substrates has shown a significant charge transfer from the nitrogen surface atom to the iodine atom, indicating a strong halogen bond with a binding energy of 128 kJ/mol. helmholtz-berlin.de Although direct evidence of halogen bonding on silicon dioxide has been challenging to obtain experimentally, it is widely postulated to be the key initiation step for SAM formation. mdpi.com

Substrate Dependence of this compound SAMs

The properties and formation of this compound SAMs are highly dependent on the nature of the substrate. mdpi.com Different substrates offer unique surface chemistries that influence the strength of the halogen bonding and the ultimate stability and ordering of the monolayer.

On silicon dioxide (SiO2) substrates, this compound forms compact SAMs with a reproducible thickness of approximately 1.2 nm. flinders.edu.aursc.org These monolayers exhibit a very high fluorine content and result in an extremely low surface energy of 4.3 mN/m. flinders.edu.aursc.org The formation on SiO2 is believed to be initiated by an upright halogen bonding interaction between the iodine atom of the this compound and the oxygen atoms on the native silica (B1680970) layer. flinders.edu.au Studies have shown that these SAMs are stable for over eight weeks and can withstand heating up to 60 °C with some degradation observed at temperatures up to 150 °C. flinders.edu.au However, upon exposure to ambient light over a month, a fluorine loss of 6.2% has been observed. mdpi.comaber.ac.uk

Table 1: Properties of this compound SAMs on Silicon Dioxide

| Property | Value |

|---|---|

| Monolayer Thickness | ~1.2 nm flinders.edu.aursc.org |

| Surface Energy | 4.3 mN/m flinders.edu.aursc.org |

| Fluorine Loss (1 month ambient light) | 6.2% mdpi.comaber.ac.uk |

When formed on titanium dioxide (TiO2) substrates, this compound SAMs exhibit different characteristics compared to those on SiO2. The optimized deposition on TiO2 results in a water contact angle of 93.9° ± 2° and a thickness of 0.69 nm. mdpi.com A key difference is the accelerated degradation of the SAMs on TiO2 when exposed to ambient light. mdpi.comaber.ac.uk After one month of exposure, a more significant fluorine loss of 10.2% is observed, which is attributed to the photocatalytic nature of TiO2. mdpi.comaber.ac.ukresearchgate.net This photocatalytic activity of the substrate aids in the decomposition of the SAM, making it a promising system for applications like resistless EUV lithography where controlled degradation is desired. mdpi.comaber.ac.uk

Table 2: Properties of this compound SAMs on Titanium Dioxide

| Property | Value |

|---|---|

| Monolayer Thickness | 0.69 nm mdpi.com |

| Water Contact Angle | 93.9° ± 2° mdpi.com |

| Fluorine Loss (1 month ambient light) | 10.2% mdpi.comaber.ac.ukresearchgate.net |

Application in Area-Selective Deposition (ASD) and Lithography

Role in Resistless Extreme Ultraviolet (EUV) Lithography

This compound (I-PFC12) is a promising candidate for resistless Extreme Ultraviolet (EUV) lithography, a next-generation patterning technique aimed at overcoming the limitations of traditional photolithography for manufacturing increasingly small semiconductor devices. mdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.net In this approach, I-PFC12 is used to form a self-assembled monolayer (SAM) on a substrate, which acts as a passivating layer. researchgate.net The key to its function lies in the iodine head group, which readily absorbs EUV photons. mdpi.com This high EUV absorption cross-section is critical because as lithography moves to more energetic EUV processes, materials with enhanced absorption are required to compensate for the lower flux of EUV sources. mdpi.com

When the I-PFC12 SAM is exposed to EUV radiation, the molecule is designed to degrade. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net This degradation, particularly when facilitated by a photocatalytic substrate, creates a chemical and physical contrast between the exposed and unexposed regions of the surface. mdpi.comnih.govresearchgate.net The exposed areas, where the passivating monolayer has been removed or altered, become active for the subsequent deposition of a hard mask or other materials, thus creating a pattern without the need for a conventional photoresist. mdpi.comresearchgate.netnih.govresearchgate.net This makes I-PFC12 an ideal candidate for developing bottom-up deposition methods like area-selective deposition (ASD), which can simplify the complex sequences of traditional nano-fabrication. mdpi.comnih.govresearchgate.net

Strategies for Patterning and Selective Material Growth

The primary strategy for patterning using this compound involves its application in area-selective deposition (ASD). mdpi.comresearchgate.netnih.govresearchgate.net ASD is a bottom-up manufacturing technique that enables material deposition only on predefined areas of a surface by altering the local surface chemistry. mdpi.com

The process unfolds as follows:

Passivation : A self-assembled monolayer of I-PFC12 is formed on the entire substrate surface. This SAM creates a chemically and physically inert barrier, referred to as the "non-growth area," which prevents the deposition of subsequent materials. mdpi.comresearchgate.net The monolayer's ultralow surface energy, a result of its high fluorine content, contributes to its effectiveness as a passivating agent. mdpi.comresearchgate.netnih.govresearchgate.net

Patterning by Exposure : The substrate is then exposed to a patterned beam of Extreme Ultraviolet (EUV) light. In the exposed regions, the I-PFC12 molecules degrade, breaking down the passivating monolayer. mdpi.comdntb.gov.uaresearchgate.net This degradation is significantly enhanced when the SAM is deposited on a photocatalytic substrate like titanium dioxide (TiO₂). researchgate.net

Selective Growth : After exposure, the substrate has two distinct regions: the unexposed areas that remain passivated by the intact I-PFC12 SAM (non-growth area) and the exposed areas where the SAM has degraded (growth area). A subsequent deposition process, such as atomic layer deposition (ALD), is then used to grow a material, like a hard mask, which will only adhere to the activated growth areas. mdpi.comresearchgate.netnih.govresearchgate.net

This method leverages the light-induced degradation of the I-PFC12 SAM to produce a high-contrast pattern, enabling precise, selective material growth without the multiple steps associated with traditional photolithographic processes. mdpi.comdntb.gov.ua

Stability and Degradation of this compound Monolayers in Material Applications

The stability and degradation behavior of this compound self-assembled monolayers are critical determinants of their suitability for applications in lithography and surface engineering. mdpi.comresearchgate.netresearchgate.net Research has focused on understanding how these monolayers behave under various conditions, particularly their response to light and the influence of the underlying substrate. mdpi.comnih.govresearchgate.net While the carbon-fluorine bond is one of the strongest in organic chemistry, studies show that per- and polyfluorinated compounds can be degraded, especially in the presence of photocatalysts. mdpi.com

| Parameter | Substrate: SiO₂ | Substrate: TiO₂ |

| Deposition Temperature | 120 °C | 100 °C |

| Deposition Time | 2 hours | 2 hours |

| Resulting Film Thickness | 0.65 nm | 0.69 nm |

| Water Contact Angle (WCA) | 64.9° ± 0.3° | 93.9° ± 2° |

| This table presents the optimized vapor deposition parameters for forming this compound (I-PFC12) self-assembled monolayers (SAMs) on Silicon dioxide (SiO₂) and Titanium dioxide (TiO₂) substrates, as determined by water contact angle and spectroscopic ellipsometry measurements. mdpi.com |

Photodegradation Mechanisms of this compound SAMs

The primary mechanism for the degradation of I-PFC12 SAMs upon exposure to ambient light is photodegradation, specifically through defluorination. mdpi.comnih.govresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis confirms that when the monolayers are exposed to light over time, there is a measurable decrease in the fluorine content on the surface. mdpi.comresearchgate.net This loss of fluorine from the molecule's fluorocarbon backbone indicates the breaking of C-F bonds. mdpi.com Further analysis of the carbon spectra after a month of ambient light exposure reveals the appearance of a C=C component, which supports the proposed defluorination process. nih.gov Crucially, samples that are stored in dark conditions with no light exposure show little to no degradation, confirming that the decomposition is a photo-induced process. mdpi.comnih.govresearchgate.net While it is suggested that the monolayer forms via halogen bonding between the iodine atom and the substrate, XPS studies have often failed to detect iodine on the surface, possibly because it degrades under X-ray exposure or diffuses upon contact with air. mdpi.com

Influence of Substrate Catalytic Activity on Monolayer Stability

The choice of substrate has a profound impact on the stability and degradation rate of this compound monolayers. mdpi.comresearchgate.netresearchgate.net Studies comparing silicon dioxide (SiO₂) and titanium dioxide (TiO₂) substrates have shown that TiO₂ acts as a photocatalytically active material that accelerates the decomposition of the SAM. mdpi.comresearchgate.netnih.govresearchgate.net

After one month of exposure to ambient light, the fluorine loss on a TiO₂ substrate was a substantial 10.2%, compared to a 6.2% loss on a SiO₂ substrate under the same conditions. mdpi.comresearchgate.netresearchgate.netaber.ac.uk This more pronounced defluorination is attributed directly to the photocatalytic nature of TiO₂, which aids in the decomposition of the SAM when exposed to light. mdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.net This property makes TiO₂ an ideal substrate choice for resistless lithography applications, where controlled and efficient degradation of the monolayer in exposed areas is desired to create a strong contrast for patterning. mdpi.comresearchgate.net Interestingly, while the degradation is faster on TiO₂, different degradation pathways have been observed for each substrate. mdpi.comresearchgate.netnih.govresearchgate.net

| Substrate | Conditions | Fluorine (F 1s) Atomic Concentration Loss |

| Silicon dioxide (SiO₂) ** | 1 Month Ambient Light | 6.2% |

| Titanium dioxide (TiO₂) ** | 1 Month Ambient Light | 10.2% |

| This table shows the comparative loss of fluorine from this compound (I-PFC12) SAMs on SiO₂ and TiO₂ substrates after one month of exposure to ambient light, highlighting the photocatalytic effect of TiO₂. mdpi.comresearchgate.netaber.ac.uk |

Environmental Exposure Effects on this compound Films

Exposure to the ambient environment, particularly light, is a key factor in the stability of this compound films. mdpi.comresearchgate.net Studies have demonstrated that these SAMs degrade over time under ambient light conditions. mdpi.comnih.gov This degradation is primarily a process of defluorination, which has been verified by the decrease in fluorine content on both SiO₂ and TiO₂ substrates after prolonged light exposure. mdpi.com

Conversely, when I-PFC12 SAMs are shielded from light by being stored in dark containers, they show remarkable stability. mdpi.comresearchgate.netresearchgate.net On a SiO₂ substrate, only minimal degradation was observed after three months in the dark, while on a TiO₂ substrate, no change was observed at all under the same conditions. mdpi.comresearchgate.netnih.govresearchgate.net This stark difference between light and dark storage confirms that environmental light exposure is the primary driver of the monolayer's degradation. nih.gov From a broader environmental perspective, related volatile polyfluorinated iodides have been detected in the air around manufacturing facilities and have the potential for long-range atmospheric transport. scispace.com

Environmental Distribution, Transformation, and Fate of Perfluorododecyl Iodide

Occurrence and Detection of Perfluorododecyl Iodide in Environmental Matrices

Recent analytical advancements have enabled the detection of this compound in various environmental compartments, particularly in proximity to fluorochemical manufacturing facilities. acs.orgscispace.com

This compound is considered a volatile organic chemical, facilitating its release into the atmosphere. acs.orgscispace.com Studies conducted near fluorochemical manufacturing plants have confirmed its presence in ambient air. For instance, in an industrial zone in Shandong Province, northern China, this compound was detected in the ambient air. acs.orgscispace.com The concentrations of a group of perfluorinated iodine alkanes (FIAs), which includes this compound, were found to range from 1.41 to 3.08 x 10^4 picograms per liter (pg/L). acs.orgscispace.com

Analytical methods such as gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) are utilized for the trace determination of airborne polyfluorinated iodine alkanes like this compound. nih.govaip.org These methods involve the use of sorbent tubes for analyte adsorption, followed by thermal desorption for analysis. nih.govaip.org The method detection limit for 1H,1H,2H,2H-perfluorododecyl iodide has been reported to be as low as 0.04 pg/L. nih.gov

Table 1: Detection of this compound in Air Samples

| Location | Concentration Range (FIAs) | Analytical Method |

|---|---|---|

| Near a fluorochemical manufacturing plant, Shandong, China | 1.41 to 3.08 x 10^4 pg/L | GC-HRMS |

Data sourced from studies on polyfluorinated iodine alkanes in ambient air. acs.orgscispace.com

The occurrence of this compound has also been investigated in soil and sediment. In the vicinity of a fluorotelomer manufacturing plant, while many polyfluorinated iodides were below detection limits in surface soils, trace amounts of higher carbon chain analytes, including this compound, were sporadically detected. acs.orgscispace.com The concentrations observed for these compounds, including 1H,1H,2H,2H-perfluorodecyl iodide, ranged from 16.6 to 499 picograms per gram (pg/g). acs.orgscispace.com The presence of these compounds in soil suggests their potential for partitioning from the atmosphere to terrestrial environments.

Table 2: Detection of this compound and Related Compounds in Surface Soil

| Location | Compound | Concentration Range |

|---|---|---|

| Near a fluorotelomer manufacturing plant | This compound and 1H,1H,2H,2H-perfluorodecyl iodide | 16.6 - 499 pg/g |

Data from a study on the presence and partitioning behavior of polyfluorinated iodine alkanes. acs.orgscispace.com

While specific data on the occurrence of this compound in aqueous environments is limited in the provided search results, the potential for its presence exists due to atmospheric deposition and runoff from contaminated soils. The degradation of other perfluoroalkyl compounds in aqueous environments through processes like photolysis has been studied, suggesting that similar pathways could influence the fate of this compound if it enters water systems. rsc.org Analytical methods have been developed to detect various PFAS, including this compound, in water with low limits of detection, indicating the capability to monitor its presence in aqueous matrices. mdpi.comnorden.org

Environmental Transformation Pathways of this compound

This compound can undergo transformation in the environment through various abiotic and biotic processes, potentially leading to the formation of other perfluorinated compounds. nih.govscispace.com

Abiotic degradation pathways, particularly those initiated by light, are significant for the environmental transformation of this compound. scispace.comwur.nl

Photolytic degradation is a key abiotic process for this compound. scispace.com It is recommended to store the compound at 4°C in amber glass to prevent photolytic decomposition, highlighting its sensitivity to light. Studies have shown that self-assembled monolayers of this compound on substrates like silicon dioxide (SiO2) and titanium dioxide (TiO2) degrade when exposed to ambient light. mdpi.comresearchgate.net This degradation involves the loss of fluorine, with a more significant loss observed on the photocatalytic TiO2 substrate. mdpi.comresearchgate.net This suggests that in the environment, sunlight can initiate the degradation of this compound, especially in the presence of photocatalytically active minerals. The process of reductive degradation of perfluoroalkyl compounds using aquated electrons generated from iodide photolysis has also been investigated, indicating a potential pathway for the breakdown of such compounds in aqueous environments. rsc.org

Biotic Transformation and Biodegradation Potential

The potential for biotic transformation of this compound is a key factor in understanding its environmental fate. As a member of the polyfluorinated iodine alkanes (PFIs) and fluorotelomer iodides (FTIs) class, its transformation can contribute to the environmental load of other persistent PFAS. nih.gov Studies suggest that both abiotic and biotic transformation of FTIs can be a source of fluorotelomer alcohols (FTOHs) and, subsequently, perfluorocarboxylic acids (PFCAs). nih.gov

Long-Range Environmental Transport and Partitioning Behavior

This compound exhibits properties that suggest a potential for long-range environmental transport. As part of a group of volatile polyfluorinated iodides (PFIs), it can be released into the atmosphere. acs.orgscispace.comdiva-portal.org

A study conducted around a fluorochemical manufacturing plant in China detected several PFIs, including this compound, in environmental samples. acs.orgscispace.comdiva-portal.org this compound was sporadically detected in surface soils at concentrations ranging from 16.6 to 499 pg/g. acs.orgdiva-portal.org In the ambient air around the facility, various perfluorinated iodine alkanes (FIAs) were found in a wide concentration range, from 1.41 to 3.08 x 10⁴ pg/L, demonstrating their release into the atmosphere. acs.orgscispace.comdiva-portal.org

The calculated vapor pressures for PFIs (ranging from 0.095 to 20.4 Torr) confirm their status as volatile organic chemicals. acs.orgscispace.comdiva-portal.org This volatility, combined with their reported degradation ability, indicates a potential for these compounds to undergo long-range atmospheric transport. acs.orgdiva-portal.org This transport can contribute to the widespread distribution of PFAS, as these precursors degrade into other compounds in the environment. ca.gov

Table 2: Environmental Concentrations of this compound Near a Fluorochemical Plant

| Environmental Matrix | Concentration Range (pg/g) | Detection Status | Source |

| Surface Soil | 16.6 - 499 | Sporadically detected | acs.org, diva-portal.org |

Contributions to Per- and Polyfluoroalkyl Substances (PFAS) Environmental Burden

The unintentional release of polyfluorinated iodides during manufacturing processes is a potential pathway for the formation and distribution of PFCAs and other derivatives under oxidative environmental conditions. acs.orgdiva-portal.org The degradation of these precursors in the atmosphere can lead to their widespread dispersal, contributing to the global contamination problem. pops.intca.gov

Because standard wastewater treatment processes are often ineffective at removing PFAS, these substances can enter the environment and persist, leading to long-term exposure for wildlife and humans. service.gov.uk The transformation of precursors like this compound adds to the pool of persistent PFAS in various environmental compartments, including water and soil, and contributes to the legacy of contamination that is challenging to remediate. service.gov.uk The high variety of legacy and emerging PFAS, including precursors, is alarming and necessitates efficient monitoring to manage the risks associated with this class of chemicals. rsc.org

Advanced Analytical Methodologies for Perfluorododecyl Iodide

Chromatographic Techniques for Separation and Identification

Chromatography, particularly when coupled with mass spectrometry, is a cornerstone for the analysis of halogenated contaminants. wur.nl While liquid chromatography is a standard for many PFAS, gas chromatography is often more suitable for volatile species like perfluorododecyl iodide. nih.govrsc.org

Gas chromatography is a fitting method to separate and determine highly volatile compounds such as perfluoroalkyl iodides (PFAIs). nih.gov GC-MS provides enhanced selectivity and sensitivity, which is critical for analyzing target analytes in complex sample matrices. researchgate.net

A novel and highly sensitive method for detecting volatile neutral polyfluorinated iodine alkanes (PFIs) in air samples utilizes multisorbent thermal desorption cartridges coupled with gas chromatography/high-resolution mass spectrometry (GC-HRMS). researchgate.netnih.gov In this approach, a 3.75 L air sample is passed through a sorbent tube containing materials like Tenax TA and Carbograph 1 TD to effectively adsorb the analytes. researchgate.netnih.gov Optimization of parameters such as sampling volume, desorption, and transfer strategies is critical for achieving good thermal desorption efficiencies. nih.gov This technique allows for the simultaneous analysis of various mono- and di-iodized perfluorinated alkanes. researchgate.netnih.gov For a related compound, 1H,1H,2H,2H-perfluorododecyl iodide, the method detection limit (MDL) was found to be as low as 0.04 pg/L, with a linear instrument response in the 10-1000 pg range. nih.gov

For water and sediment matrices, headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis is a sensitive and simplified technique. researchgate.net SPME reduces sample preparation time and eliminates the need for solvent extraction steps, minimizing potential contamination. shimadzu.comresearchgate.net A GC-MS method developed for volatile PFAS, including PFAIs, using positive electron ionization-selected ion monitoring (+EI-SIM) achieved absolute instrumental detection limits in the range of 0.5 to 2 pg. nih.gov The use of a triple quadrupole GC/MS system in Multiple Reaction Monitoring (MRM) mode further enhances sensitivity and selectivity, resulting in lower limits of quantitation and reducing false positives from matrix interferences. shimadzu.com

Table 1: GC-MS Methodologies for Perfluoroalkyl Iodides

| Technique | Matrix | Sample Preparation | Key Findings & Performance | Citations |

|---|---|---|---|---|

| GC-HRMS | Ambient Air | Multisorbent thermal desorption (Tenax TA, Carbograph 1 TD) | Allows simultaneous analysis of various PFIs. MDL of 0.04 pg/L for a C12 FTI. | researchgate.netnih.govaip.org |

| GC-MS (+EI-SIM) | General (Volatiles) | Solid-phase extraction (SPE) | Suitable for highly volatile PFAS. Instrumental LOD: 0.5-2 pg. | nih.gov |

| HS-SPME-GC/MS | Water, Sediment | Headspace Solid-Phase Microextraction | Sensitive, fast, and simple technique. Reduces sample prep time. | researchgate.net |

| HS-SPME-GC/MS/MS | Water | Headspace Solid-Phase Microextraction | Triple quadrupole system offers improved sensitivity and selectivity over single quad. | shimadzu.com |

While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the determination of many PFAS classes, particularly ionic species like perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), its application to perfluoroalkyl iodides is limited. shimadzu.comrsc.org The primary challenge lies in the difficulty of ionizing neutral, volatile compounds like this compound using common LC-MS ionization sources. shimadzu.com

Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are standard in PFAS analysis, are not effective for PFAIs. nih.gov This ionization challenge means that for volatile PFAS, a separate analytical method, typically GC-MS, must be developed. nih.gov Therefore, while comprehensive PFAS screening methods may employ LC-MS/MS for certain analytes, it is not the preferred or effective technique for the specific analysis of this compound. shimadzu.comuoa.gr

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural and surface characterization of this compound, providing information that complements chromatographic data.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. mdpi.comnorden.org It has been employed to investigate self-assembled monolayers (SAMs) of this compound (I-PFC12) on various substrates. mdpi.comarxiv.org

In studies of I-PFC12 SAMs on silicon dioxide (SiO₂) and titanium dioxide (TiO₂) substrates, XPS was used to monitor the stability and degradation of the monolayer. mdpi.com High-resolution XPS spectra of the C 1s region revealed different C-F bonds, while the F 1s spectra showed component peaks corresponding to CF₂/CF₃ and C-CFₓ/CHF environments. mdpi.com A key finding from these studies was that the iodine (I 3d) signal was often not observed or was below the detection limit, suggesting that the iodine headgroup may degrade, desorb, or diffuse upon exposure to air or X-rays. mdpi.comarxiv.org The analysis also quantified the loss of fluorine over time when exposed to ambient light, showing a more pronounced degradation on the photocatalytic TiO₂ substrate compared to SiO₂. mdpi.com

Table 2: Summary of XPS Analysis of this compound (I-PFC12) SAMs

| Substrate | Key Findings | Citations |

|---|---|---|

| **Silicon Dioxide (SiO₂) & Titanium Dioxide (TiO₂) ** | XPS confirmed SAM deposition via detection of C 1s and F 1s signals. Iodine headgroup was not observed. Showed greater fluorine loss on TiO₂ over time, indicating photocatalytic degradation. | mdpi.comresearchgate.net |

| Silicon Nitride (SiNₓ) | XPS confirmed the presence of fluorine, attributed to the I-PFC12 monolayer. The I 3d signal was below the detection limit (~0.5 atomic %). Analysis supports the formation of a halogen bond between the terminal iodine and the substrate. | arxiv.orgrsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for elucidating the molecular structure of fluorinated compounds. scholaris.ca ¹⁹F NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which provides a non-targeted and unbiased view of all fluorinated species in a sample. scholaris.ca

For perfluoroalkyl iodides, ¹⁹F NMR can distinguish between the different fluorine environments within the molecule. researchgate.net For example, in a study of perfluorohexyl iodide, the CF₂I resonance was observed at approximately -69 ppm, the terminal CF₃ group at -92 ppm, and the internal (CF₂)₄ peaks in the range of -120 to -145 ppm. researchgate.net Similar distinct signals would be expected for the longer chain of this compound. Furthermore, solid-state ¹⁹F NMR has been used to model the adsorption of I-PFC12 monolayers on nanoparticles, providing evidence of halogen bonding with the surface. arxiv.org

While ¹⁹F NMR is highly informative, ¹²⁷I NMR is generally not practical for structural analysis of molecules like this compound. huji.ac.il The ¹²⁷I nucleus is quadrupolar and yields extremely broad signals for covalently bonded iodine, often too broad to be observed with standard high-resolution NMR spectrometers. Its use is typically restricted to studying the relaxation and binding of simple iodide ions in solution. huji.ac.il

Novel Detection Strategies for this compound in Complex Matrices

The detection of this compound and related compounds in complex environmental matrices such as air, water, soil, and industrial products necessitates novel strategies that enhance sensitivity and selectivity. nih.govresearchgate.netresearchgate.net

Advanced sample preparation techniques are a key innovation. For airborne analysis, the use of thermal desorption-GC-HRMS with specialized adsorbents like Tenax and Carbograph significantly improves the capture and recovery of highly volatile PFIs compared to traditional sampling methods. researchgate.net For aqueous and solid samples, HS-SPME coupled with GC-MS/MS serves as a rapid, solvent-free extraction and concentration method that is effective for detecting volatile PFAS at trace levels in complex media like wastewater and sediments. shimadzu.comresearchgate.net

Another emerging strategy involves the use of novel materials for sample extraction. One such approach employs a metal-organic framework combined with deep eutectic solvents for the detection of perfluoroalkyl iodides in oil matrices. researchgate.net

For real-time atmospheric monitoring, iodide-time-of-flight chemical ionization mass spectrometry (Iodide-ToF-CIMS) is a promising online technique. rsc.org This method relies on the formation of adducts between the analyte molecules and iodide reagent ions. Understanding the fundamental interactions and the electric field strength required to break these adducts is crucial for developing this method for a wider suite of PFAS, including neutral species like this compound, in both gas and aerosol phases. rsc.org These advanced strategies are critical for improving the characterization of PFAS exposures and understanding their environmental fate. researchgate.netmdpi.com

Chemical Ionization Mass Spectrometry (CIMS) for Gas and Aerosol Analysis

Chemical Ionization Mass Spectrometry (CIMS), particularly using iodide as the reagent ion (Iodide-ToF-CIMS), has emerged as a powerful tool for the real-time, online measurement of PFAS in the atmosphere. rsc.orgrsc.org This technique offers high sensitivity and selectivity, enabling the detection of a broad range of PFAS, including those that are traditionally difficult to measure. rsc.org

The fundamental principle of Iodide-CIMS involves the ionization of analyte molecules through interaction with iodide ions (I⁻). rsc.org For many PFAS, including perfluoroalkyl iodides, detection occurs via the formation of an adduct with the iodide ion. rsc.org This soft ionization technique is advantageous as it minimizes fragmentation, preserving the molecular identity of the analyte for detection by the time-of-flight (ToF) mass spectrometer.

For gas-phase analysis, Iodide-CIMS can provide real-time quantification of volatile and semi-volatile PFAS, which is critical for monitoring indoor and outdoor air quality and identifying emission sources. unc.edu The method has been successfully calibrated for various PFAS classes, achieving detection limits in the parts-per-trillion by volume (pptv) range. unc.eduresearchgate.net

To analyze PFAS present in the aerosol phase, CIMS is often coupled with a thermal desorption inlet, such as the Filter Inlet for Gases and AEROsols (FIGAERO). rsc.orgcopernicus.org The FIGAERO system works by first collecting aerosols on a filter. rsc.org Subsequently, the filter is heated in a stream of inert gas, which desorbs the particle-phase compounds into the gas phase, allowing them to be carried into the CIMS for analysis. rsc.org This approach enables the semi-continuous measurement of nonvolatile PFAS, like long-chain compounds, in atmospheric particles. rsc.orgrsc.org Research has demonstrated that this combination is effective for measuring aerosol-phase perfluoroalkyl sulfonic acids (PFSAs) and polyfluoroalkyl phosphoric acid diesters (diPAPs), suggesting its applicability for long-chain perfluoroalkyl iodides such as this compound. rsc.orgrsc.org

| Analyte Phase | Coupled Technique | Key Findings | Reference |

|---|---|---|---|

| Gas Phase | Direct Air Sampling | Enables real-time, online measurement of various PFAS classes like FTOHs and PFCAs. | rsc.orgunc.edu |

| Aerosol Phase | FIGAERO Inlet | Allows for semi-continuous analysis of nonvolatile PFAS collected on a filter. | rsc.orgnih.gov |

| Ionization Mechanism | Iodide Adduct Formation | Sensitive detection through the formation of [M+I]⁻ adducts, with binding energy increasing with the compound's chain length. | rsc.org |

| Sensitivity | External Liquid Calibration | Achieves low limits of detection, ranging from 0.19–3.1 pptv for 3-second averaging. | unc.edu |

Deep Eutectic Solvents in Extraction and Preconcentration

Deep Eutectic Solvents (DESs) represent a newer class of green solvents that are gaining significant attention as alternatives to traditional volatile and toxic organic solvents. tandfonline.comresearchgate.net A DES is typically a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govnih.gov Their properties, such as low cost, simple preparation, low toxicity, and high thermal stability, make them highly suitable for analytical sample preparation. nih.govresearchgate.net

In the context of this compound analysis, DESs have been successfully employed for extraction and preconcentration from complex matrices like edible oils. researchgate.net The unique solvent properties of DESs can be tailored by changing the HBA and HBD components, allowing for optimized extraction efficiency for specific analytes. tandfonline.com

One study detailed the development of a novel DES-functionalized magnetic metal-organic framework (MOF) for use as an adsorbent in magnetic solid-phase extraction (MSPE). researchgate.net This method was applied to detect perfluoroalkyl iodides (PFAIs) in edible oils, followed by analysis with gas chromatography-mass spectrometry (GC-MS). researchgate.net The research highlighted the importance of cooperative hydrogen- and halogen-bonding interactions between the DES and the PFAIs, which promoted efficient extraction. researchgate.net Due to the strong electron-withdrawing effect of fluorine atoms, the iodine atom in a perfluoroalkyl iodide exhibits a strong σ-hole, which facilitates this interaction. researchgate.net

In this study, this compound (PFDoI) was successfully detected and quantified in camellia seed oil, demonstrating the efficacy of the DES-based extraction method. researchgate.net

| Compound | Matrix | Concentration Detected (pg g⁻¹) | Extraction Method | Reference |

|---|---|---|---|---|

| Perfluorooctyl iodide (PFOI) | Various Edible Oils | 212.9 to 2626 | UiO-66-NH2@DES-based MSPE | researchgate.net |

| Perfluorodecyl iodide (PFDeI) | Camellia Seed Oil | 226.8 | UiO-66-NH2@DES-based MSPE | researchgate.net |

| This compound (PFDoI) | Camellia Seed Oil | 560.6 | UiO-66-NH2@DES-based MSPE | researchgate.net |

The development of function-oriented DESs provides a promising avenue for the selective extraction of neutral and nonionic PFAS compounds like this compound from challenging sample matrices. tandfonline.comresearchgate.net

Theoretical and Computational Investigations of Perfluorododecyl Iodide

Quantum Chemical Studies on Perfluorododecyl Iodide Molecular Properties

Quantum chemical studies focus on solving the Schrödinger equation to determine the electronic structure and properties of a molecule. arxiv.org These calculations are fundamental to understanding the intrinsic characteristics of this compound that govern its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach in chemistry and materials science because it can provide accurate results with manageable computational cost. wikipedia.orgscispace.com The theory is based on using the spatially dependent electron density to determine the properties of a system. wikipedia.org

In the study of this compound, DFT calculations have been employed to elucidate its electronic properties and interactions with surfaces. For instance, DFT studies have been used to analyze the formation of self-assembled monolayers (SAMs) of I-PFC12 on substrates like silicon nitride. sci-hub.st Such calculations help in understanding the electronic driving forces and the nature of the bonding between the molecule and the substrate, which is crucial for applications in electronics and surface modification. sci-hub.stmdpi.com By calculating descriptors like molecular orbital energy levels and atomic charge distributions, DFT provides a theoretical foundation for predicting molecular behavior. mdpi.com

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other. libretexts.org In an ESP map, different colors represent different values of electric potential on the molecule's surface; typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). youtube.comavogadro.cc

For this compound, ESP analysis is critical for understanding its ability to form stable monolayers through non-covalent interactions. The key interaction is the halogen bond, which is an attractive force between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic region on another molecule or surface. arxiv.org Computational analysis reveals a region of positive electrostatic potential, known as a σ-hole, on the terminal iodine atom of the I-PFC12 molecule. This electron-poor region can interact favorably with electron-rich (nucleophilic) sites on a substrate, such as the nitrogen atoms in silicon nitride or oxygen atoms on silica (B1680970) surfaces, driving the self-assembly process. arxiv.orgmdpi.com

Table 1: Color Representation in Electrostatic Potential Maps

| Color Region | Electrostatic Potential | Charge Characteristic |

| Red/Orange | Negative | Electron-rich; Nucleophilic |

| Green/Yellow | Neutral | Relatively non-polar |

| Blue/Violet | Positive | Electron-poor; Electrophilic |

This interactive table summarizes the general color scheme used in ESP maps to denote charge distribution.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. cuny.edu MD simulations provide a detailed view of dynamic processes, such as self-assembly and the behavior of molecules at interfaces, which are difficult to observe directly through experiments. cuny.eduarxiv.org

MD simulations have been instrumental in understanding how individual this compound molecules organize into ordered structures. These simulations, often used in conjunction with experimental techniques, show that I-PFC12 molecules can spontaneously form compact and stable self-assembled monolayers (SAMs) on various substrates. researchgate.net

The primary driving force for this self-assembly is halogen bonding between the iodine headgroup of the I-PFC12 molecule and the substrate surface. arxiv.org Simulations help to visualize this process, showing how the interplay between molecule-substrate (halogen bond) and molecule-molecule (van der Waals forces between the fluorocarbon chains) interactions leads to a densely packed and uniform monolayer. arxiv.orgresearchgate.net The resulting SAMs exhibit exceptionally low surface energy. researchgate.net

Table 2: Properties of this compound Self-Assembled Monolayers (SAMs)

| Property | Value/Observation | Substrate | Source |

| Formation Mechanism | Halogen Bonding | Silicon Nitride (SiNx), Silica (SiO2) | arxiv.org, mdpi.com |

| Surface Energy | 2.6 mJ m⁻² | Silicon Nitride (SiNx) | arxiv.org |

| Surface Energy | 4.3 mN m⁻¹ | Silicon Wafer (Silica) | researchgate.net |

| Monolayer Thickness | 1.2 nm | Silicon Wafer (Silica) | researchgate.net |

| Stability | Stable for over eight weeks | Silicon Wafer (Silica) | researchgate.net |

This interactive table presents key findings from studies on the self-assembly of this compound.

MD simulations are also used to investigate the stability of the formed monolayers and the nature of the interactions at the interface. Studies have shown that I-PFC12 SAMs are robust, maintaining their integrity over long periods and at elevated temperatures. researchgate.net

Modeling of Reaction Mechanisms and Degradation Pathways

Computational modeling is a key tool for elucidating the complex reaction mechanisms involved in the degradation of stable compounds like this compound. By simulating potential reaction pathways, researchers can predict degradation products and understand the underlying chemical transformations. Methods such as ReaxFF-based molecular dynamics can be used to model these reactive processes. rsc.org

Studies have investigated the degradation of I-PFC12 SAMs upon exposure to ambient light, particularly on photocatalytic substrates. mdpi.comresearchgate.net It was found that the monolayer degrades over time, with the rate and pathway of degradation being dependent on the substrate. On a TiO₂ substrate, which is photocatalytic, fluorine loss was more substantial compared to a SiO₂ substrate. mdpi.com

The proposed degradation mechanism involves the generation of excess electrons upon light exposure. mdpi.com These electrons can induce the cleavage of the strong carbon-fluorine (C-F) bonds, a process known as defluorination. Modeling suggests different degradation routes on different substrates. On SiO₂, degradation is thought to occur via the formation of OH radicals, which cleave C-F bonds. On the photocatalytic TiO₂ surface, excess electrons generated by light directly cause C-F bond dissociation, potentially forming C=C double bonds and accelerating the molecule's breakdown. mdpi.com

Table 3: Comparison of this compound Degradation on Different Substrates

| Feature | SiO₂ Substrate | TiO₂ Substrate |

| Fluorine Loss (1 month light exposure) | 6.2% | 10.2% |

| Proposed Degradation Route | OH radical formation cleaves C-F bonds | Excess electrons from photocatalysis cause C-F bond dissociation |

| Observed Chemical Changes | Formation of CHF-CHF structures | Formation of C=C bonds |

| Stability in Dark Conditions | Little degradation | No observed change |

This interactive table summarizes the modeled and observed degradation pathways of I-PFC12 SAMs on two different substrates. Data sourced from mdpi.com.

Computational Prediction of Abiotic Transformation

The environmental fate of per- and polyfluoroalkyl substances (PFAS) is a significant area of research, with computational models playing a crucial role in predicting their transformation pathways. For this compound, in silico tools are utilized to forecast its abiotic degradation. These computational systems employ libraries of known chemical reactions and transformation rules to predict the likely breakdown products of a parent compound under various environmental conditions.

One prominent tool in this field is the U.S. Environmental Protection Agency's (EPA) Chemical Transformation Simulator (CTS). nih.govepa.govepa.gov The CTS and similar platforms are designed to predict the transformation products of organic chemicals in different environmental and biological systems. nih.govepa.govdata.gov These simulators use curated reaction libraries based on established process science from peer-reviewed literature to model the transformation of PFAS. nih.gov For a substance like this compound, the simulator would apply known abiotic transformation mechanisms, such as hydrolysis, to predict its degradation products. nih.gov

The process involves inputting the chemical structure of this compound into the simulator, which then applies a range of possible reactions. The output provides a list of potential transformation products, their structures, and in some cases, their physicochemical properties. researchgate.net This predictive capability is vital for understanding the long-term environmental impact of this compound and other PFAS, as it helps identify persistent terminal products that may arise from abiotic degradation. While many PFAS are known for their persistence, polyfluoroalkyl substances can be transformed into other perfluoroalkyl substances through abiotic or biotic processes. nih.gov For instance, fluorotelomer alcohols (FTOHs) can undergo initial abiotic transformation in the atmosphere via OH-initiated oxidation. mst.dk Although specific predicted transformation pathways for this compound are not detailed in the available literature, the general methodology for in silico prediction for the broader PFAS class is well-established. nih.govresearchgate.net

Analysis of Halogen Bonding Energetics

The iodine atom in this compound plays a critical role in its intermolecular interactions, primarily through halogen bonding. This non-covalent interaction is a key factor in the formation of self-assembled monolayers (SAMs) on various substrates. The energetics of these interactions have been investigated using computational methods, particularly Density Functional Theory (DFT). arxiv.org

DFT calculations have been employed to model the interaction of this compound with inorganic surfaces like silicon nitride (SiNx) and silicon oxide (SiO2). arxiv.orgrsc.org These studies reveal that halogen bonding is the dominant force in the self-assembly process on silicon nitride. arxiv.org The electrophilic terminal iodine atom of the this compound molecule interacts with the nucleophilic nitrogen atoms of the silicon nitride substrate. arxiv.org

Computational analyses provide quantitative data on the strength and nature of these halogen bonds. For the interaction between this compound and a silicon nitride surface, DFT calculations have determined a significant binding energy. In one study, the binding energy of this compound on a (001) silicon nitride surface was calculated to be 128 kJ/mol. arxiv.org Another calculation for a fully trans conformation on the SiNx (001) surface yielded a binding energy of 88 kJ/mol (0.92 eV). rsc.org This interaction is primarily electrostatic, though contributions from polarization, dispersion, and charge transfer are also present. arxiv.org

Löwdin atomic charge analysis, a method used in computational chemistry, indicates a transfer of approximately 0.5 electrons from the nitrogen atom of the substrate to the iodine atom of the this compound. arxiv.org This charge transfer is a hallmark of the halogen bond. The calculated bond lengths further characterize this interaction. For example, the C-I bond length in the adsorbed molecule is approximately 2.2 Å, and the I-N distance is around 2.8 Å. arxiv.orgrsc.org

When interacting with a silicon oxide surface, the halogen bonding of this compound is found to be more ionic in nature compared to its interaction with silicon nitride. arxiv.org In contrast, on a silicon substrate, DFT modeling predicts the formation of covalent iodine-silicon bonds. arxiv.org The strength of halogen bonds involving perfluoroalkyl iodides has also been shown to be substantial in other contexts, with theoretical analyses of monolayers formed with bipyridine indicating halogen bond strengths of approximately 25 kJ mol⁻¹. acs.org

These computational investigations into the halogen bonding energetics of this compound are crucial for understanding its surface chemistry and for the rational design of applications that utilize its self-assembly properties.

Toxicological Research and Environmental Health Implications of Perfluorododecyl Iodide Within the Context of Pfas Research

In Vitro and In Vivo Estrogenic Activity Investigations of Polyfluorinated Iodine Alkanes

Investigations into the endocrine-disrupting potential of polyfluorinated iodine alkanes (PFIs) have revealed estrogenic activity in certain members of this chemical family. In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, have been crucial in screening these compounds. nih.govnih.gov

Research utilizing human breast cancer cells (MCF-7) in E-screen and MVLN assays has shown that specific PFIs can promote cell proliferation and induce estrogen-responsive gene activity. nih.govsigmaaldrich.com For instance, 1-iodoperfluorohexane (PFHxI) and 1-iodoperfluorooctane (PFOI) were found to be active in these assays, stimulating the growth of MCF-7 cells and up-regulating the expression of estrogen-responsive genes like TFF1 and EGR3. nih.govnih.gov In contrast, other mono-iodinated alkanes (FIAs) with shorter or longer carbon chains, including perfluorodecyl iodide (PFDI) and perfluorododecyl iodide (PFDoI), did not show estrogenic effects in these particular tests. nih.gov The lack of activity in the longer-chain compounds like this compound might be partly attributable to their decreased solubility and bioavailability in the culture media. nih.gov

Fluorinated diiodine alkanes (FDIAs), which have an iodine atom at each end of the carbon chain, were all found to exhibit estrogenic effects. nih.govnih.gov In vivo studies, conducted within a living organism, have supported these findings. For example, research using the male medaka fish model demonstrated that perfluorooctyl iodide (PFOI) is a potential estrogenic compound, as it led to an upregulation of estrogenic genes, including estrogen receptors and vitellogenin, in the liver. nih.gov

Estrogenic Activity of Select Polyfluorinated Iodine Alkanes (PFIs)

Summary of in vitro estrogenic activity based on MCF-7 cell proliferation and MVLN luciferase assays.

| Compound Name | Abbreviation | Chemical Class | Carbon Chain Length | Estrogenic Activity (In Vitro) |

|---|---|---|---|---|

| 1-Iodoperfluorobutane | PFBI | FIA | 4 | Negative |

| 1-Iodoperfluorohexane | PFHxI | FIA | 6 | Positive |

| 1-Iodoperfluorooctane | PFOI | FIA | 8 | Positive |

| Perfluorodecyl iodide | PFDI | FIA | 10 | Negative |

| This compound | PFDoI | FIA | 12 | Negative |

| Octafluoro-1,4-diiodobutane | PFBDI | FDIA | 4 | Positive |

| Dodecafluoro-1,6-diiodohexane | PFHxDI | FDIA | 6 | Positive (Highest Potency) |

| Hexadecafluoro-1,8-diiodooctane | PFODI | FDIA | 8 | Positive |

*Lack of observed estrogenic effects for PFDI and PFDoI may be related to decreased solubility and bioavailability in test systems. nih.gov

Research on Interaction with Biological Systems and Molecular Targets

Research into the mechanisms of action for polyfluorinated iodine alkanes (PFIs) indicates that their estrogenic effects are mediated through interaction with the estrogen receptor (ER). cas.cn The hydrophobic and proteinophilic nature of the perfluorinated chain facilitates the interaction of these compounds with various biological molecules, including hormone receptors. nih.govnih.gov

Studies have demonstrated that estrogenic PFIs, such as 1-iodoperfluorohexane (PFHxI) and 1-iodoperfluorooctane (PFOI), can activate the estrogen receptor. cas.cn This was confirmed in co-exposure experiments where the presence of 4OH-tamoxifen, a known estrogen receptor antagonist, blocked the estrogenic activity of the PFIs in MVLN cells. cas.cn This finding provides direct evidence that the biological response is initiated through the ER pathway.

Further research has explored how PFIs interact with different isoforms of the estrogen receptor, ERα and ERβ. researchgate.net Studies on specific PFIs showed they can induce tissue-specific expression and phosphorylation of these receptor isoforms in different human cell lines, including breast cancer (MCF-7, T47D) and liver cancer (HepG2) cells. researchgate.net The interaction of perfluorooctyl iodide (PFOI) with estrogen receptors has been shown to promote cellular proliferation and the expression of genes associated with estrogen signaling pathways. While the chemical structure of PFIs is very different from traditional estrogenic compounds that typically contain a phenol (B47542) ring, it is hypothesized that they can activate the estrogen receptor, potentially after being metabolized into hydroxylated forms. cas.cn

Molecular Interactions of Estrogenic PFIs

Summary of identified molecular targets and the observed biological interactions.

| Compound Class | Molecular Target | Observed Interaction / Effect | Reference |

|---|---|---|---|

| Polyfluorinated Iodine Alkanes (PFIs) | Estrogen Receptor (ER) | Activation of the receptor, leading to downstream gene expression. Activity is blocked by ER antagonists. | cas.cn |

| Perfluorooctyl iodide (PFOI) | Estrogen Receptors (ERα, ERβ) | Upregulation of ERα and ERβ gene expression in male medaka liver. | nih.gov |

| PFHxI, PFHxDI | Estrogen Receptor Isoforms (ERα, ERβ) | Induces tissue-specific expression and phosphorylation in human cell lines. | researchgate.net |

| Perfluorooctyl iodide (PFOI) | Cellular Signaling Pathways | Promotes cellular proliferation and gene expression associated with estrogen signaling. |

Emerging Applications and Future Research Directions

Integration of Perfluorododecyl Iodide in Novel Material Systems

The distinct properties of this compound, such as its high fluorine content and the reactivity of the carbon-iodine bond, make it a candidate for creating specialized materials. Its integration into novel systems is primarily centered on surface modification and the synthesis of fluorinated compounds.

One of the most promising areas of application is in the formation of self-assembled monolayers (SAMs). mdpi.comarxiv.org These highly ordered, single-molecule-thick layers can dramatically alter the properties of a surface. This compound SAMs are of particular interest for applications in microelectronics and nanotechnology. mdpi.comresearchgate.net For instance, research is exploring their use in area-selective deposition (ASD), a critical process for manufacturing next-generation semiconductors. mdpi.comresearchgate.net The ultralow surface energy conferred by the perfluorinated chains creates a non-reactive surface, while the iodine headgroup allows for specific interactions or subsequent chemical modifications. mdpi.comarxiv.org

Studies have investigated the use of this compound SAMs as a potential alternative to traditional photoresists in extreme ultraviolet (EUV) lithography. mdpi.comresearchgate.net The iodine atom significantly increases the absorption of EUV photons, which is a desirable characteristic for patterning at critical dimensions. mdpi.com Furthermore, these SAMs can be deposited on photocatalytic substrates like titanium dioxide (TiO₂), where exposure to light can induce their decomposition, creating a contrast between exposed and unexposed regions. mdpi.comresearchgate.net

The ability of this compound to form highly compact and stable monolayers through halogen bonding has also been demonstrated. arxiv.orgrsc.org On silicon nitride substrates, these SAMs have been shown to produce the lowest ever reported surface energy of 2.6 mJ/m². arxiv.orgrsc.org Such extremely low-energy surfaces have potential applications ranging from microfluidics to creating advanced anti-fouling or hydrophobic coatings. arxiv.orgrsc.org

Beyond surface modification, this compound serves as a key intermediate in the synthesis of other complex fluorinated molecules. lookchem.com Its perfluorinated structure can be incorporated into polymers, surfactants, and even pharmaceuticals to enhance stability, reduce reactivity, or improve pharmacokinetic properties. lookchem.comnih.gov

Strategies for Environmental Remediation and Mitigation of this compound

The increasing production and use of polyfluorinated iodine alkanes (PFIs), including this compound, raise concerns about their potential environmental release and persistence. nih.govresearchgate.net PFIs have been detected in air and soil samples, particularly around fluorochemical manufacturing facilities. nih.govscispace.comdiva-portal.org Studies have identified this compound in surface soils and camellia seed oil, indicating its distribution in various environmental and biological matrices. scispace.comsemanticscholar.org

Due to their calculated vapor pressures, compounds like this compound are considered volatile organic chemicals that can be readily released into the atmosphere, where they may undergo long-range transport. researchgate.netscispace.com Research has shown that related polyfluorinated iodides can react in the atmosphere with OH radicals and Cl atoms to form perfluorocarboxylic acids (PFCAs), which are highly persistent environmental contaminants. scispace.com